molecular formula C15H11BrN2O2 B028445 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 113952-20-8

10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No. B028445
CAS RN: 113952-20-8
M. Wt: 331.16 g/mol
InChI Key: PMENNHUFHRUBMF-UHFFFAOYSA-N
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Description

“10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” is also known as Oxcarbazepine . It has an empirical formula of C15H12N2O2 and a molecular weight of 252.27 .


Synthesis Analysis

The synthesis of “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” involves a process where a compound of formula (Ivb) is reacted with alkali metal methoxide to yield a compound of formula (II). This compound is then converted to the desired compound of formula (I) .


Molecular Structure Analysis

The molecular structure of “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” is based on a dibenzazepine scaffold . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” are complex and involve multiple steps. For instance, the compound of formula II is subjected to direct carbamoylation with isocyanic acid generated in situ from cyanate and acid to generate a compound of formula III which on acid hydrolysis furnishes the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” include an empirical formula of C15H12N2O2 and a molecular weight of 252.27 .

Scientific Research Applications

Material Science

The dibenzoazepine core of the compound provides a rigid and planar structure, which is beneficial in the development of organic electronic materials. It can be used in the creation of novel host materials for organic light-emitting diodes (OLEDs), potentially improving the efficiency and stability of these devices .

Mechanism of Action

Target of Action

The primary target of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is the voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, thus regulating neuronal excitability.

Mode of Action

The compound exerts its effects primarily through its interaction with the voltage-sensitive sodium channels. It is believed to block these channels , thereby stabilizing the overexcited neuronal cell membranes . This action inhibits the repetitive firing of neurons and reduces the propagation of synaptic impulses .

Pharmacokinetics

Based on its structural similarity to oxcarbazepine , it can be hypothesized that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Oxcarbazepine is known to be well-absorbed and extensively metabolized, with its metabolites exerting the therapeutic effects .

Result of Action

The molecular and cellular effects of the compound’s action result in the stabilization of overexcited neuronal membranes and a reduction in the propagation of synaptic impulses . This leads to a decrease in neuronal excitability, which can help control and prevent the occurrence of seizures.

Future Directions

Future directions for “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” could involve the development of novel host materials based on the dibenzo azepine motif , or the discovery of structurally novel SIRT2 inhibitors .

properties

IUPAC Name

6-bromo-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMENNHUFHRUBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552123
Record name 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromo Oxcarbazepine

CAS RN

113952-20-8
Record name 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 2
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10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 3
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10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 4
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 5
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 6
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

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